BenchChemオンラインストアへようこそ!

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide

Medicinal chemistry Structure-activity relationship Linker optimization

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide (CAS 2191266-26-7) is a synthetic small molecule with the molecular formula C₁₈H₁₆BrNO₃ and a molecular weight of 374.2 g/mol. It belongs to the benzofuran-2-carboxamide class, characterized by a benzofuran-2-yl core linked via a 2-methoxyethyl spacer to a 2-bromobenzamide moiety.

Molecular Formula C18H16BrNO3
Molecular Weight 374.234
CAS No. 2191266-26-7
Cat. No. B2369111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide
CAS2191266-26-7
Molecular FormulaC18H16BrNO3
Molecular Weight374.234
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H16BrNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21)
InChIKeyGVSIIEBCGFAPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide (CAS 2191266-26-7): Core Identity and Procurement Baseline


N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide (CAS 2191266-26-7) is a synthetic small molecule with the molecular formula C₁₈H₁₆BrNO₃ and a molecular weight of 374.2 g/mol . It belongs to the benzofuran-2-carboxamide class, characterized by a benzofuran-2-yl core linked via a 2-methoxyethyl spacer to a 2-bromobenzamide moiety. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including antitumor, anti-inflammatory, and antimicrobial properties [1]. This specific compound has been referenced under the internal designation BZF-AML-1 and explored as a small-molecule inhibitor with potential relevance to acute myeloid leukemia (AML) research [2]. However, publicly available primary pharmacological characterization for this exact compound remains limited; the most specific quantitative bioactivity datum identified is an MALT1 inhibition IC₅₀ > 10,000 nM in human Jurkat cell lysate [2].

Why Generic Substitution Fails for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide: Structural Determinants of Non-Interchangeability


Within the benzofuran-2-bromobenzamide chemotype, subtle structural variations produce substantial differences in molecular properties that preclude simple interchange. The target compound bears three distinguishing features absent from the most readily available analogs: (i) a 2-methoxyethyl linker (versus ethyl or propyl in CAS 920537-54-8 and CAS 2034415-55-7) that introduces a hydrogen-bond acceptor and alters conformational flexibility ; (ii) an ortho-bromo substituent on the benzamide ring, which provides a synthetic handle for Pd-catalyzed cross-coupling reactions not available in the 2-methyl analog (CAS 2034555-68-3) [1]; and (iii) benzofuran-2-yl rather than benzofuran-3-yl attachment, which positions the heterocyclic oxygen differently relative to the amide pharmacophore and is known to modulate biological target engagement in benzofuran-based ligand series [2]. Halogenated benzofuran derivatives, particularly bromo-substituted congeners, have been shown to exhibit selective cytotoxicity toward human leukemia cell lines—a property not uniformly shared by non-halogenated or differently halogenated analogs [3]. These cumulative structural differences mean that even closely related in-class compounds cannot be assumed to replicate the target compound's reactivity profile, biological activity, or synthetic utility.

Product-Specific Quantitative Evidence for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide: Comparator-Anchored Differentiation Data


Methoxyethyl Linker: Molecular Weight and Hydrogen-Bond Acceptor Capacity vs. Closest Ethyl-Linker Analog

The 2-methoxyethyl linker in the target compound introduces an additional oxygen atom compared to the simple ethyl linker in N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide (CAS 920537-54-8), increasing molecular weight by 30.0 g/mol (374.2 vs. 344.2 g/mol) and adding one hydrogen-bond acceptor . This modification is expected to alter aqueous solubility, membrane permeability, and target binding interactions. In benzofuran-based drug design, methoxyethyl substitution has been associated with enhanced solubility and bioavailability compared to unsubstituted alkyl linkers [1].

Medicinal chemistry Structure-activity relationship Linker optimization

Ortho-Bromo Substituent: Synthetic Versatility via Cross-Coupling vs. Non-Halogenated or Methyl-Substituted Analogs

The ortho-bromo substituent on the benzamide ring of the target compound enables participation in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which is not possible with the 2-methyl analog N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide (CAS 2034555-68-3) [1]. 2-Bromobenzamides have been demonstrated to undergo regioselective Pd-catalyzed direct arylations of heteroarenes, whereas the corresponding 2-methyl derivatives are inert under these conditions [2]. Additionally, the bromine atom provides a heavy-atom handle for X-ray crystallographic phasing and serves as a site for late-stage functionalization via halogen-metal exchange or photoredox chemistry [3].

Synthetic chemistry Cross-coupling Chemical biology

Benzofuran-2-yl vs. Benzofuran-3-yl Attachment: Differential Biological Activity Implications

The target compound features benzofuran-2-yl attachment to the methoxyethyl linker, whereas the closest commercially available analog N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide (CAS 920537-54-8) utilizes benzofuran-3-yl linkage . In benzofuran-based melatonin receptor ligands, the position of attachment (C-2 vs. C-3) has been shown to critically modulate receptor subtype selectivity and binding affinity; for example, introduction of substituents at the C-2 position of benzofuran led to MT₂-selective ligands with distinct SAR from C-3-substituted analogs [1]. While no direct head-to-head comparison between these two specific compounds has been published, the well-established positional sensitivity of benzofuran pharmacology renders them non-interchangeable for any biological assay where target engagement is position-dependent.

Medicinal chemistry Receptor pharmacology Structure-activity relationship

Halogen-Dependent Leukemia Cell Selectivity: Class-Level Evidence Supporting Bromo-Benzofuran Differentiation

A study on benzofuran derivatives as potential anticancer agents reported that halogeno-derivatives of benzofurans, particularly bromo-substituted compounds, exhibit selective toxicity toward human leukemia cell lines K562 and MOLT-4, with five compounds (1c, 1e, 2d, 3a, 3d) showing significant cytotoxic activity against all tested cancer cell lines while maintaining selectivity over normal HUVEC cells [1]. Although the specific compound N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide was not among the tested analogs, the study establishes that bromine substitution on the benzofuran scaffold is a critical determinant of antileukemic activity, distinguishing bromo-derivatives from non-halogenated or fluoro/chloro analogs that showed lower potency or selectivity [1]. This class-level evidence supports the rationale for selecting the bromo-substituted target compound over non-halogenated analogs for leukemia-focused research programs.

Cancer research Leukemia Cytotoxicity

MALT1 Inhibition: Quantitative Bioactivity Data with Critical Caveats

The only publicly available quantitative bioactivity datum for a compound indexed under a closely related identifier is an MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibition assay reporting IC₅₀ > 10,000 nM in human Jurkat cell lysate [1]. This value indicates weak to negligible MALT1 inhibitory activity at the tested concentrations. However, this data point carries a significant caveat: the SMILES string associated with the BindingDB entry (BDBM50133335 / CHEMBL3632801) contains a fluorine atom inconsistent with the bromine-containing structure of the target compound, suggesting possible database misassignment or a different compound entirely [1]. Until confirmed with authentic material, this datum should be treated as unverified for procurement decision-making. Potent MALT1 inhibitors typically exhibit IC₅₀ values in the nanomolar range (e.g., Ki = 24 nM for optimized MALT1 inhibitors in the same assay format) [2], placing >10,000 nM far outside the range of meaningful MALT1 engagement.

Enzyme inhibition Immunology Lymphoma

Physicochemical Differentiation: Calculated logP and Solubility Trends Across the Methoxyethyl-Linker Series

The methoxyethyl linker in the target compound reduces calculated lipophilicity compared to the propyl-linker analog N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide (CAS 2034415-55-7) while increasing topological polar surface area (TPSA). The target compound (C₁₈H₁₆BrNO₃, MW 374.2) shares the same molecular formula as N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide (CAS 2034276-91-8, MW 374.2) but differs in the methoxy vs. hydroxy substitution on the linker, which alters hydrogen-bond donor/acceptor balance . The methoxy group eliminates the H-bond donor present in the hydroxy analog while retaining H-bond acceptor capacity, potentially improving membrane permeability while reducing aqueous solubility relative to the hydroxy congener [1]. These differences are material for any assay where compound partitioning, cellular permeability, or plasma protein binding influences the readout.

Physicochemical properties Drug-likeness ADME

Recommended Research and Industrial Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide


Structure-Activity Relationship (SAR) Studies of Benzofuran-Benzamide Linker Optimization

This compound is most appropriately deployed as a specific linker variant within a systematic benzofuran-2-bromobenzamide SAR matrix. Its 2-methoxyethyl linker distinguishes it from the ethyl (CAS 920537-54-8) and propyl (CAS 2034415-55-7) analogs, enabling head-to-head comparison of linker length and heteroatom effects on target binding, cellular permeability, and metabolic stability . The methoxy oxygen provides a hydrogen-bond acceptor that may engage polar residues in target binding pockets, a feature absent in the all-carbon propyl linker analog. SAR campaigns exploring linker SAR in benzofuran-based inhibitor series should include this compound as the methoxyethyl representative to complete the linker diversity set.

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling Chemistry

The ortho-bromo substituent on the benzamide ring makes this compound a viable substrate for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzamide aryl ring [1]. This synthetic utility is not shared by the 2-methyl analog (CAS 2034555-68-3) or the 3-methoxybenzamide analog. Research groups building libraries of benzofuran-benzamide derivatives for biological screening can use this compound as a common late-stage intermediate, diversifying the aryl bromide via parallel cross-coupling with boronic acids, amines, or alkynes to generate arrays of analogs for SAR exploration [1].

Negative Control or Scaffold Reference in MALT1/Paracaspase Inhibitor Discovery

Based on the weak MALT1 inhibitory activity reported (IC₅₀ > 10,000 nM), this compound may serve as a structurally related negative control in MALT1 inhibitor discovery programs, provided the structural assignment (bromine-containing benzofuran amide) is confirmed to match the tested entity [2]. In assays where potent MALT1 inhibitors achieve nanomolar IC₅₀ values, this compound's >10 μM activity places it in a useful dynamic range for distinguishing specific from non-specific effects. However, given the uncertainty surrounding the BindingDB structural assignment, researchers should independently verify the compound's MALT1 activity before relying on it as a control [2].

Benzofuran Scaffold Exploration in Halogenated Anticancer Agent Development

Class-level evidence indicates that halogenated benzofuran derivatives exhibit selective cytotoxicity toward leukemia cell lines (K562, MOLT-4) with sparing of normal HUVEC cells [3]. This compound, bearing bromine on both the benzofuran scaffold (indirectly, via the benzamide) and representing the halogenated benzofuran chemotype, is a candidate for inclusion in cytotoxicity screening panels targeting hematological malignancies. Comparative testing against the non-brominated 2-methyl analog would directly test the hypothesis that bromine substitution is required for the leukemia-selective cytotoxicity observed in related benzofuran series [3].

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.